molecular formula C11H14FNO3 B12750643 o-(2-Fluoroethyl)tyrosine CAS No. 854750-33-7

o-(2-Fluoroethyl)tyrosine

Cat. No.: B12750643
CAS No.: 854750-33-7
M. Wt: 227.23 g/mol
InChI Key: QZZYPHBVOQMBAT-JTQLQIEISA-N
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Description

O-(2-Fluoroethyl)tyrosine is a fluorine-18 labeled analogue of the amino acid tyrosine. It is commonly used as a tracer in positron emission tomography (PET) imaging, particularly for brain tumors. This compound is known for its high specificity and favorable in vivo characteristics, making it a valuable tool in medical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(2-Fluoroethyl)tyrosine can be synthesized using both direct and indirect labeling methods. The direct method involves the nucleophilic radiofluorination of a protected precursor, such as N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by rapid removal of the protecting group . The indirect method consists of a two-step reaction: fluorination of 1,2-bis(tosyloxy)ethane and fluoroalkylation of unprotected L-tyrosine . Both methods yield high radiochemical purity and efficiency.

Industrial Production Methods: Industrial production of this compound often involves automated synthesis using solid phase extraction (SPE) purification. This method ensures high radiochemical and enantiomeric purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: O-(2-Fluoroethyl)tyrosine primarily undergoes nucleophilic substitution reactions during its synthesis. The nucleophilic reaction between fluorine-18 fluoride and a protected tosyl precursor is a key step in its production .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-bis(tosyloxy)ethane, N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, and fluorine-18 fluoride. Reaction conditions often involve the use of microwave heating to enhance reaction efficiency .

Major Products: The major product of these reactions is this compound itself, which is then purified using high-performance liquid chromatography (HPLC) or solid phase extraction to achieve high purity .

Scientific Research Applications

Brain Tumor Imaging

O-(2-[18F]fluoroethyl)-L-tyrosine is primarily utilized in the imaging of brain tumors. It has shown superior performance compared to other imaging modalities:

  • Tumor Differentiation : Studies indicate that 18F-FET PET is effective in distinguishing between tumor recurrence and radiation necrosis, achieving diagnostic accuracy rates of up to 92% in cases of suspected high-grade gliomas .
  • Uptake Patterns : The uptake ratio of 18F-FET in glioblastoma patients is significantly elevated compared to normal brain tissue, with mean ratios reported around 3.15 to 3.33 .

Clinical Case Studies

Several clinical studies have demonstrated the efficacy of 18F-FET:

  • Case Study on Incidental Findings : A notable case reported incidental findings of pituitary disease during 18F-FET PET imaging, highlighting its potential beyond primary tumor assessment .
  • Dynamic PET Imaging : In a study involving dynamic PET imaging, researchers successfully differentiated between recurrent tumors and radiation-induced changes in patients with prior treatment histories .

Comparative Analysis with Other Tracers

The following table summarizes the comparative effectiveness of O-(2-[18F]fluoroethyl)-L-tyrosine against other common tracers used in brain imaging:

Tracer TypeUptake in TumorsUptake in InflammationDiagnostic AccuracyNotes
O-(2-[18F]fluoroethyl)-L-tyrosineHighLowHighSuperior for glioma imaging
2-[18F]FDGModerateHighModerateOften conflated with inflammation
L-[methyl-3H]methionineModerateModerateVariableLess effective for distinguishing recurrence

Synthesis and Radiopharmacology

The synthesis of O-(2-fluoroethyl)tyrosine involves nucleophilic substitution processes that yield high-purity radiolabeled compounds suitable for clinical use. The production method allows for efficient distribution across medical facilities, enhancing accessibility for PET scans .

Properties

CAS No.

854750-33-7

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1

InChI Key

QZZYPHBVOQMBAT-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCF

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCF

Origin of Product

United States

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